4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Description
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol (CAS: 1152506-99-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenol group at the 3-position and an oxolane (tetrahydrofuran) ring at the 5-position. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol . The oxolane substituent introduces conformational flexibility and moderate polarity, distinguishing it from other 1,2,4-oxadiazole derivatives.
Properties
IUPAC Name |
4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-9-5-3-8(4-6-9)11-13-12(17-14-11)10-2-1-7-16-10/h3-6,10,15H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBMJPDGQWFLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with a carboxylic acid derivative under basic conditions. For example, the reaction of an amidoxime with an ester or acyl chloride in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Possible use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is not fully understood. it is believed that the oxadiazole ring interacts with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The oxolane group in the target compound is electron-donating due to its ether oxygen, increasing electron density on the oxadiazole ring. In contrast, fluorinated analogs (e.g., 3,5-difluoro derivatives) exhibit electron-withdrawing effects, enhancing metabolic stability .
- Solubility and Lipophilicity: The oxolane substituent balances hydrophilicity and lipophilicity (clogP ≈ 1.5–2.0), favoring membrane permeability. Aminophenyl derivatives (e.g., 15a-e in ) show higher aqueous solubility due to ionizable amino groups . Cyclopentyl-methoxypyridine substituents () drastically increase lipophilicity (clogP > 3), suited for blood-brain barrier penetration.
Biological Activity
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 1152506-99-4
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of oxadiazole derivatives with phenolic compounds. The oxadiazole ring is known for its diverse biological activities, which can be enhanced by substituents like the oxolan group.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study evaluated several oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). Among the synthesized compounds, those containing the oxadiazole moiety demonstrated promising cytotoxic effects compared to standard chemotherapeutic agents .
The mechanism of action for compounds like this compound often involves interaction with key cellular targets such as topoisomerase I. Inhibition of this enzyme disrupts DNA replication and transcription processes in cancer cells, leading to apoptosis .
Case Studies
- Study on Antiproliferative Effects : A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. The results indicated that compounds similar to this compound showed significant cytotoxicity against colorectal carcinoma (HCT116) and cervical adenocarcinoma (HeLa) cell lines .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of oxadiazole derivatives to various biological targets. These studies suggest that structural modifications can enhance their efficacy as anticancer agents .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Significant cytotoxicity against various human cancer cell lines. |
| Topoisomerase Inhibition | Disruption of DNA processes leading to apoptosis in cancer cells. |
| Antimicrobial | Potential activity against bacterial and fungal pathogens. |
| Anti-inflammatory | Exhibits properties that may reduce inflammation in various models. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
